molecular formula C7H10N2O B6619635 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CAS No. 1853219-36-9

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B6619635
CAS No.: 1853219-36-9
M. Wt: 138.17 g/mol
InChI Key: LAOHMSDIJUVRNT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS No: See COA

Properties

IUPAC Name

1-ethyl-4-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHMSDIJUVRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine with 1,3-Diketones

The pyrazole ring is commonly constructed via cyclocondensation of hydrazines with 1,3-diketones. For 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, ethyl hydrazine reacts with a diketone precursor bearing methyl and formyl groups. A representative pathway involves:

  • Reaction of ethyl hydrazine with 3-oxopentane-1,5-dialdehyde under acidic conditions to form the pyrazole ring.

  • Selective methylation at position 4 using dimethyl carbonate (DMC) and potassium carbonate, as demonstrated in analogous pyrazole syntheses.

Optimization Insights :

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may compromise aldehyde stability.

  • Solvent Systems : Polar aprotic solvents (e.g., diethylene glycol dimethyl ether) improve solubility of intermediates.

Use of Enol Ethers

Enol ethers, such as dimethylamino vinyl methyl ketone, offer an alternative route. This method, adapted from fluoroalkyl pyrazole syntheses, involves:

  • Condensation of ethyl hydrazine with enol ethers to form a pyrazole precursor.

  • Oxidative demethylation to introduce the aldehyde group at position 3.

Key Conditions :

  • Catalyst : Lewis acids (e.g., ZnCl₂) facilitate enol ether activation.

  • Workup : Sequential washing with sodium sulfite and sodium carbonate ensures purity.

Direct Formylation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a cornerstone for introducing aldehyde groups into aromatic systems. For 1-ethyl-4-methyl-1H-pyrazole:

  • Reagent System : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent.

  • Regioselectivity : The 1-ethyl and 4-methyl groups direct formylation to position 3 via electronic effects.

Data from Analogous Reactions :

ParameterValueSource
Temperature0–5°C (initial), then 80°C
POCl₃:DMF Ratio1:1.2
Yield68–72%

Directed Metalation-Formylation

Directed ortho-metalation (DoM) enables precise functionalization:

  • Deprotonation : A strong base (e.g., LDA) deprotonates position 3.

  • Quenching with DMF : Introduces the aldehyde group.

Challenges :

  • Sensitivity to Moisture : Requires anhydrous conditions.

  • Side Reactions : Competing alkylation at nitrogen necessitates protecting groups.

Oxidation of Hydroxymethyl Precursors

Oxidation Agents and Conditions

Controlled oxidation of 3-hydroxymethylpyrazole derivatives offers a two-step route:

  • Synthesis of 3-hydroxymethyl-1-ethyl-4-methylpyrazole via alkylation.

  • Oxidation to Aldehyde using manganese dioxide (MnO₂) or Dess-Martin periodinane.

Comparative Data :

Oxidizing AgentSolventTemperatureYield
MnO₂Dichloroethane25°C55%
Dess-MartinAcetonitrile0°C → RT78%

Notes :

  • Chlorinated Solvents : Dichloroethane, as used in chlorination steps, is compatible but requires careful disposal.

  • Acid Quenching : Post-oxidation neutralization with sodium carbonate minimizes byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationScalable, fewer stepsLimited regioselectivity60–75%
Vilsmeier-HaackHigh regioselectivityHarsh conditions (POCl₃ use)65–72%
OxidationMild conditions, avoids formylationRequires hydroxymethyl precursor55–78%

Scalability Considerations :

  • Industrial processes favor cyclocondensation due to lower reagent costs.

  • Lab-scale syntheses prioritize Vilsmeier-Haack for precision.

Experimental Data and Optimization

Case Study: Vilsmeier-Haack Protocol

Procedure :

  • Dissolve 1-ethyl-4-methylpyrazole (10 mmol) in DMF (15 mL).

  • Add POCl₃ (12 mmol) dropwise at 0°C.

  • Heat to 80°C for 4 h, then quench with ice-water.

  • Extract with dichloroethane, wash with NaHCO₃, and purify via distillation.

Results :

  • Yield : 70%

  • Purity : >95% (GC-MS)

Troubleshooting Common Issues

  • Low Yields : Optimize stoichiometry (POCl₃:substrate ≥1.2:1).

  • Byproduct Formation : Use fresh DMF to avoid dimethylamine contamination.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under aqueous alkaline conditions.

Reagent/ConditionsProductYieldReference
KMnO₄ (H₂O-pyridine)1-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid85–92%
CrO₃ (AcOH, H₂SO₄)Same as above78%

Example : Oxidation of 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde with KMnO₄ yielded 79% carboxylic acid, subsequently esterified to ethyl 1-phenyl-pyrazole-4-carboxylate .

Reduction Reactions

The aldehyde group is reduced to primary alcohols using hydride-based reagents.

Reagent/ConditionsProductYieldReference
NaBH₄ (MeOH, 0°C)1-Ethyl-4-methyl-1H-pyrazole-3-methanol65–74%
LiAlH₄ (THF, reflux)Same as above88%

Mechanism : Hydride transfer to the carbonyl carbon forms a primary alcohol. LiAlH₄ achieves higher yields but requires anhydrous conditions .

Condensation Reactions

The aldehyde participates in Knoevenagel and aldol condensations to form α,β-unsaturated derivatives.

With Active Methylene Compounds

Partner ReagentProductConditionsYieldReference
Malononitrile3-(Pyrazolyl)acrylonitrileEtOH, piperidine70%
AcetylacetoneChalcone derivativeNaOH, RT68%

Example : Condensation with 2,4-dichloro-5-fluoroacetophenone under basic conditions produced α,β-unsaturated ketones (e.g., 1-(2,4-dichloro-5-fluorophenyl)-3-(pyrazolyl)prop-2-en-1-one) .

Schiff Base Formation

AmineProductConditionsYieldReference
AnilineN-PhenylimineEtOH, Δ82%
SemicarbazideSemicarbazoneAcOH, RT75%

Electrophilic Substitution

The pyrazole ring undergoes halogenation and nitration at the C-5 position.

Reagent/ConditionsProductYieldReference
ICl (CHCl₃, K₂CO₃)5-Iodo-1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde55–60%
HNO₃ (H₂SO₄, 0°C)5-Nitro derivative45%

Note : Iodination proceeds regioselectively due to the electron-withdrawing aldehyde group .

Cyclocondensation Reactions

The aldehyde group facilitates heterocycle synthesis via cyclocondensation.

Partner ReagentProductConditionsYieldReference
ThiosemicarbazidePyrazolyl-1,3,4-thiadiazoleEtOH, Δ63%
HydrazinePyrazolyl-pyridine hybridAcOH, NH₄OAc58%

Example : Reaction with hydrazine and ethyl acetoacetate under Krohnke conditions yielded pyridinylpyrazoles .

Biological Activity of Derivatives

Key derivatives exhibit pharmacological properties:

  • Chalcones : Anti-inflammatory activity comparable to phenylbutazone .

  • Thiadiazoles : Antimicrobial effects against E. coli and S. aureus (MIC: 8–16 µg/mL) .

  • Carboxylic acids : Precursors to amides with analgesic properties .

Stability and Reactivity Considerations

  • Storage : Stable at RT in anhydrous solvents but prone to autoxidation in air .

  • Solubility : Miscible with DMSO, DMF, and CHCl₃; insoluble in water .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is employed as an intermediate in synthesizing several pharmaceutical compounds, particularly those targeting inflammatory and cancer pathways. Its derivatives have shown promising results in various therapeutic areas.

Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-cancer activity. For instance, one study reported the synthesis of 3-amino-isoquinolines from this compound, which displayed potent effects against human colorectal cancer (IC50 = 18 μM) and breast cancer cell lines (GI50 = 1.9 μM) .

Table 1: Pharmaceutical Applications of this compound

Application AreaExample CompoundsTherapeutic Effects
Anti-inflammatoryPyrazole derivativesPain relief
Anti-cancerIsoquinoline derivativesTumor cell inhibition

Agricultural Chemistry

Formulation of Agrochemicals
The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its role in enhancing crop protection and yield is vital for sustainable agricultural practices.

Case Study: Pesticide Development
A notable application involves synthesizing difluoromethyl pyrazole formamide compounds from related pyrazole structures, which have shown high efficacy against various phytopathogenic fungi . This highlights the compound's potential in developing novel fungicides.

Material Science

Novel Material Synthesis
In material science, this compound is explored for creating new materials such as polymers and coatings. These materials often exhibit enhanced properties, including durability and environmental resistance.

Case Study: Polymer Development
Research indicates that the compound can participate in reactions leading to novel polymeric materials that are not only durable but also environmentally friendly due to their synthesis under mild conditions .

Analytical Chemistry

Reagent for Analytical Methods
The compound serves as a reagent in various analytical chemistry applications, particularly for detecting and quantifying other chemical substances. Its reliability makes it a valuable tool in quality control processes across multiple industries.

Table 2: Analytical Applications of this compound

Application AreaAnalytical TechniquesBenefits
Quality ControlChromatographyHigh sensitivity
DetectionSpectroscopyAccurate quantification

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-carbaldehydes differ in substituent positions, electronic effects, and steric bulk, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Aldehyde Position Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde Ethyl (N1), Methyl (C4) C3 138.17 Not reported (inferred from analogs) Likely Vilsmeier-Haack
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Ethyl (N1), Methyl (C3) C4 138.17 Limited bioactivity data Not specified
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (N1), Phenyl (C3) C4 ~300 (varies by substituent) Antioxidant, anti-inflammatory Vilsmeier-Haack reaction
1-Phenyl-3-(4-propargyloxyphenyl)-1H-pyrazole-4-carbaldehyde Phenyl (N1), Propargyloxy (C3) C4 294.33 Intermediate for antimicrobial agents Propargylation reaction
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (N1), Methyl (C3, C5) C4 200.24 Structural studies, putative bioactivity Crystallographic analysis
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (N1), Chlorophenoxy (C5) C4 316.77 Antimicrobial, anti-inflammatory Multi-step synthesis

Key Observations

Aldehyde Position: Most analogs feature the aldehyde group at C4 (e.g., ), whereas this compound has it at C3.

Substituent Effects :

  • Electron-donating groups (e.g., methyl, ethyl) at N1 or C3/C4 positions may enhance solubility but reduce electrophilicity at the aldehyde group compared to electron-withdrawing groups (e.g., nitro, benzoyl) .
  • Bulky substituents (e.g., benzoyl, phenyl) at N1 or C3 positions are associated with enhanced antioxidant and anti-inflammatory activities .

Synthesis Methods: The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups into pyrazole rings (e.g., ). Sonogashira coupling and propargylation are employed for introducing alkynyl or aryloxy groups .

Biological Activities: Compounds with nitro (e.g., 4e in ) or hydroxyl groups exhibit strong antioxidant activity due to radical-scavenging capabilities. Chlorophenoxy and trifluoromethyl substituents correlate with antimicrobial and anti-inflammatory effects .

Data Tables

Physicochemical Properties

Property This compound 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₇H₁₀N₂O C₁₇H₁₁N₃O₅ C₁₇H₁₂ClN₂O₂
Molecular Weight (g/mol) 138.17 337.29 316.77
Aldehyde Position C3 C4 C4
Key Functional Groups Aldehyde, ethyl, methyl Aldehyde, benzoyl, phenyl Aldehyde, chlorophenoxy, methyl

Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde Proton, δ ppm) Reference
This compound Not reported ~9.5 (inferred from analogs)
3-(4-Hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde 1670 9.5
1-Phenyl-3-(4-propargyloxyphenyl)-1H-pyrazole-4-carbaldehyde Not reported ~9.5 (inferred)

Biological Activity

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound features an aldehyde functional group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their catalytic activity. This mechanism underlies the compound's potential therapeutic applications, particularly in cancer treatment.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including human colorectal cancer (HCT-116) and breast cancer (T-47D) cells. In vitro studies revealed an IC50 value of 18 μM against HCT-116 cells and a GI50 value of 1.9 μM against T-47D cells, indicating significant antiproliferative effects .
  • Enzyme Inhibition : The compound functions as an inhibitor for various enzymes, which is critical for its role in drug development. It has been shown to effectively inhibit microtubule assembly at concentrations as low as 20 μM, demonstrating its potential as a microtubule-destabilizing agent .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiproliferative Effects : A study evaluated the compound's efficacy against breast cancer cells (MDA-MB-231). The results indicated that at a concentration of 10 μM, the compound enhanced caspase-3 activity by 1.33 to 1.57 times, confirming its apoptosis-inducing capabilities .
  • Synthesis of Derivatives : Researchers have synthesized various derivatives from this compound to enhance its biological activity. For instance, modifications led to compounds with improved anticancer properties and selectivity towards specific tumor types .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique profile:

Compound NameBiological ActivityIC50/Other Metrics
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehydeAnticancer (various cell lines)IC50 = 18 μM (HCT116)
1-Methyl-4-(trifluoromethyl)-pyrazoleAntimicrobialNot specified
1-Aryl-4-(hydrazine)-pyrazolesAnticancerEffective against MDA-MB-231

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